molecular formula C11H20N2O B1247080 Epiquinamide

Epiquinamide

Cat. No. B1247080
M. Wt: 196.29 g/mol
InChI Key: ZFOJLLQHJIXKHO-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epiquinamide is a natural product found in Epipedobates tricolor with data available.

Scientific Research Applications

Discovery and Initial Characterization

Epiquinamide was first reported as a novel alkaloid isolated from the Ecuadoran poison frog, Epipedobates tricolor. It was initially characterized as a beta2-selective nicotinic acetylcholine receptor agonist. The structure was determined through various analyses, including MS, IR, and NMR, as (1R,10R)-1-acetamidoquinolizidine, highlighting its potential as a lead compound for developing new therapeutics and pharmacological probes for nicotinic receptors (Fitch et al., 2003).

Synthetic Efforts and Challenges

Subsequent research efforts focused on synthesizing this compound due to its unique structure and potential pharmacological applications. These studies employed various synthetic routes, including ring-closing metathesis and chemoenzymatic processes. These efforts aimed to recreate the compound's structure and investigate its potential applications further (Wijdeven et al., 2005).

Reevaluation of Activity

Further studies revealed a critical insight: synthetic this compound was inactive at nicotinic receptors, contrary to initial reports. This finding led to a reevaluation of the compound's pharmacological profile. The initial activity was attributed to cross-contamination from co-occurring epibatidine in the isolated material. This discovery underscores the importance of rigorous testing and validation in natural product research (Fitch et al., 2009).

properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]acetamide

InChI

InChI=1S/C11H20N2O/c1-9(14)12-10-5-4-8-13-7-3-2-6-11(10)13/h10-11H,2-8H2,1H3,(H,12,14)/t10-,11-/m1/s1

InChI Key

ZFOJLLQHJIXKHO-GHMZBOCLSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCCN2[C@@H]1CCCC2

Canonical SMILES

CC(=O)NC1CCCN2C1CCCC2

synonyms

C(1)-epiepiquinamide
epiquinamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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